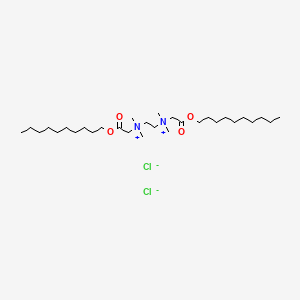
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride
Descripción general
Descripción
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride, also known as BOP-Cl, is a white or off-white solid powder that is sensitive to water and can easily deliquesce and deteriorate when exposed to it . It is commonly used as an organic synthesis intermediate and is often used as a coupling reagent for carboxyl activation and peptide chemistry, mainly for the synthesis and modification of drug molecules and bioactive molecules .
Synthesis Analysis
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride is used as a reagent for activating carboxyl groups and coupling peptides . It is also used in the preparation of hexadepsipeptides .Molecular Structure Analysis
The empirical formula of Bis(2-oxo-3-oxazolidinyl)phosphinic chloride is C6H8ClN2O5P and its molecular weight is 254.56 . The InChI string isInChI=1S/C6H8ClN2O5P/c7-15(12,8-1-3-13-5(8)10)9-2-4-14-6(9)11/h1-4H2 . Chemical Reactions Analysis
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride is used as a reagent for activating carboxyl groups and coupling peptides . It is also used in the preparation of hexadepsipeptides .Physical And Chemical Properties Analysis
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride is a white powder with a melting point of 195–198°C. It is hygroscopic and slightly soluble in CH2Cl2, MeCN, THF, DMF, and decomposes in water .Aplicaciones Científicas De Investigación
Peptide Synthesis
BOP-Cl is widely used in the synthesis of peptides. It acts as a coupling reagent that facilitates the formation of peptide bonds between amino acids. This application is crucial in the production of synthetic peptides for therapeutic purposes, such as insulin for diabetes treatment .
Amide Formation
In organic synthesis, BOP-Cl is employed to activate carboxylic acids, enabling the formation of amides. Amides are key components in various pharmaceuticals and polymers, making this application significant for medicinal chemistry and materials science .
Ester Production
BOP-Cl is instrumental in esterification reactions, where it activates carboxylic acids to react with alcohols to form esters. Esters have a variety of uses, including as solvents, fragrances, and intermediates in the synthesis of other organic compounds .
Heterocyclic Compound Synthesis
The compound is utilized in the synthesis of heterocyclic compounds, which are rings containing at least one atom other than carbon. These structures are found in many drugs and agrochemicals, highlighting the importance of BOP-Cl in developing new therapeutic agents .
Hexadepsipeptide Preparation
BOP-Cl has been used in the preparation of hexadepsipeptides, which are cyclic compounds that have both amino acid and hydroxy acid residues. These compounds have potential applications in drug discovery, particularly as antibiotics and antitumor agents .
Carboxylic Group Activation
BOP-Cl serves as a reagent for activating the carboxylic group in various chemical reactions. This activation is a pivotal step in synthesizing a wide array of organic molecules, which can be used in different industries, from pharmaceuticals to agriculture .
Mecanismo De Acción
Target of Action
BOP-Cl is primarily used as a reagent for activating carboxyl groups . Its main targets are carboxylic groups present in various biochemical entities, particularly in amino acids and peptides .
Mode of Action
BOP-Cl interacts with its targets by activating the carboxyl groups, which facilitates the synthesis of amides, esters, and peptides . This activation process enhances the reactivity of the carboxyl groups, enabling them to participate in coupling reactions .
Biochemical Pathways
The activation of carboxyl groups by BOP-Cl plays a crucial role in peptide synthesis . It enables the formation of peptide bonds, which are essential for the construction of peptides and proteins. The downstream effects include the synthesis of complex peptides and proteins that are integral to numerous biological processes .
Result of Action
The primary result of BOP-Cl’s action is the successful synthesis of amides, esters, and peptides . For instance, it has been used in the preparation of hexadepsipeptide . The activation of carboxyl groups by BOP-Cl allows for the formation of these compounds, which have wide-ranging applications in biological research and pharmaceutical development .
Action Environment
The efficacy and stability of BOP-Cl are influenced by various environmental factors. It is sensitive to moisture and hydrolyzes with water . Therefore, it should be stored under an inert atmosphere at room temperature . These conditions help to maintain the stability and maximize the efficacy of BOP-Cl .
Safety and Hazards
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride causes severe skin burns and eye damage . It is harmful if swallowed, inhaled, or absorbed through the skin . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride is commonly used as an organic synthesis intermediate and is often used as a coupling reagent for carboxyl activation and peptide chemistry, mainly for the synthesis and modification of drug molecules and bioactive molecules . Its future directions are likely to continue in this area.
Propiedades
IUPAC Name |
3-[chloro-(2-oxo-1,3-oxazolidin-3-yl)phosphoryl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN2O5P/c7-15(12,8-1-3-13-5(8)10)9-2-4-14-6(9)11/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDLRDSRCMJKGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1P(=O)(N2CCOC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218732 | |
| Record name | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |
CAS RN |
68641-49-6 | |
| Record name | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68641-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068641496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377647 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(2-OXO-3-OXAZOLIDINYL)PHOSPHINIC CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V974K6W8Y7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[[(3-Chloro-4-ethoxyphenyl)-oxomethyl]amino]benzoic acid](/img/structure/B1197192.png)

![Methyl 2-(6,7-dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-3-[(4-methoxy-2-nitrophenyl)carbamoyl]-3-oxopropanoate](/img/structure/B1197194.png)





